molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid

Cat. No.: B2709803
CAS No.: 385383-51-7
M. Wt: 232.23 g/mol
InChI Key: NRKUSLPZZSYOAU-UHFFFAOYSA-N
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Description

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is a synthetic cinnamic acid derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a propargyloxy (2-propynyloxy) group at the 3-position, linked to an acrylic acid moiety. These analogs often serve as intermediates, reference standards, or bioactive molecules in antifungal, anti-inflammatory, or metabolic studies .

Properties

CAS No.

385383-51-7

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15)

InChI Key

NRKUSLPZZSYOAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid typically involves the following steps:

Chemical Reactions Analysis

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Data
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 4-ethoxy, 3-methoxy C₁₂H₁₄O₄ 222.24 145.1 Density: 1.172 g/cm³; Boiling point: 378.5°C; Acute oral toxicity
(E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid 4-methoxy, 3-prenyl C₁₅H₁₈O₃ 246.30 Not reported Antifungal: 40% inhibition against Pythium sp.; Comparable to miconazole against A. niger
3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid 4-methoxy, 3-(morpholine sulfonyl) C₁₄H₁₇NO₅S 311.35 Not reported Commercial availability (Santa Cruz Biotechnology); Predicted pKa: 4.39
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid 4-methoxy, 3-(4-chlorophenoxy methyl) C₁₇H₁₅ClO₄ 318.75 Not reported Used as an intermediate in pharmaceutical synthesis
B1: (E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid 4-methanesulfonyl, 4-hydroxyphenyl C₁₆H₁₄O₅S 318.34 236.9–237.7 HPLC retention time: 6.252 min; Purity: 98.86%

Analytical and Pharmacological Data

  • HPLC Methods: An HPLC method for (E)-4-[2-(4-chlorophenoxy)-2-methylpanoyloxy]-3-methoxyphenyl acrylic acid achieves separation of degradation products with a linear range of 0.20–59.96 µg/mL (r=0.9999) .
  • Natural Analogs :
    • 3-Hydroxy-4-methoxycinnamic acid , sourced from Cinnamomum cassia, is used as a reference standard and pharmacological precursor .

Biological Activity

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, a synthetic organic compound, exhibits significant potential for biological activity due to its unique structural features. This article delves into its chemical properties, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Functional Groups : It contains a carboxylic acid group (COOH), a double bond (C=C), a methoxy group (OCH₃), and a propynyloxy group (OC≡C).
  • Molecular Formula : C₁₃H₁₂O₄
  • Molar Mass : 232.23 g/mol
  • Density : Approximately 1.223 g/cm³
  • Melting Point : Ranges from 205 to 207 °C

These features suggest that the compound may engage in various chemical reactions typical of acrylic acids and substituted phenolic compounds, making it a candidate for diverse applications in medicinal chemistry and materials science.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The presence of the carboxylic acid group is crucial for its interaction with microbial cell membranes, potentially leading to bactericidal effects.

  • Mechanism of Action : The compound's structural complexity allows for interactions with specific proteins through hydrogen bonding and hydrophobic interactions, which may influence microbial growth and biofilm formation.
  • Case Studies : In comparative studies with similar compounds, derivatives of acrylic acids have been shown to possess significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus spp. .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Initial findings suggest that while some derivatives may exhibit cytotoxic effects at higher concentrations, this compound appears to have a favorable safety profile with minimal cytotoxicity against normal cell lines.

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
This compound1009288
Control-100100

This table illustrates the viability of cells treated with the compound compared to a control group, indicating no significant cytotoxic effect at tested concentrations .

Binding Affinity Studies

Research has focused on the binding affinity of this compound with various biological targets, including enzymes and receptors. The methoxy and propynyloxy groups are thought to enhance these interactions, potentially leading to therapeutic applications.

  • Inhibition Studies : Compounds similar in structure have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, suggesting that further exploration of this compound could reveal similar properties.
  • Potential Applications : Given its unique structure, this compound could serve as a lead in drug development targeting various diseases, including infections and possibly cancer .

Q & A

Q. What synthetic routes are available for 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, and how do reaction conditions affect yield?

The compound is synthesized via alkylation of phenolic precursors. For example, 3-(4-hydroxyphenyl)acrylic acid undergoes sequential protection and alkylation with propargyl bromide under basic conditions (K₂CO₃/DMF, 60°C). Solvent polarity and base strength influence regioselectivity, with polar aprotic solvents favoring O-alkylation . Alternative methods include Claisen-Schmidt condensation between 4-methoxy-3-(2-propynyloxy)benzaldehyde and malonic acid, requiring pH 6-7 to prevent decarboxylation . Yields (45–70%) depend on purification via recrystallization (ethanol/water) or flash chromatography (hexane/EtOAc gradient) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H NMR : Trans-double bond (δ 6.2–6.4 ppm, J = 15.8–16.2 Hz), methoxy singlet (δ 3.85–3.90 ppm), and propynyloxy protons (δ 4.70–4.75 ppm, triplet) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), and 2120 cm⁻¹ (C≡C) .
  • Mass Spectrometry : ESI-MS [M-H]⁻ at m/z 245.08, with CO₂ loss (m/z 201.10) and methoxy elimination (m/z 170.05) .
  • X-ray Crystallography : Monoclinic system (space group P2₁/c) with a 72.5° dihedral angle between phenyl and acrylic acid planes .

Q. What are its primary applications in pharmacological research?

  • Drug Intermediate : Used in β₂-adrenergic agonist synthesis, where the propynyloxy group enhances lipophilicity and binding duration .
  • Enzyme Substrate : Studies phenolic acid decarboxylase kinetics (Km = 0.8–1.2 mM, strain-dependent) .
  • Antioxidant : Exhibits 50% DPPH radical scavenging at 25 μM, comparable to ascorbic acid .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic additions?

Methoxy (electron-donating) activates the ring, while propynyloxy (electron-withdrawing) directs reactivity to the acrylic acid β-carbon. DFT calculations show a 12.3 kcal/mol barrier for β-carbon attack vs. 18.7 kcal/mol for aromatic substitution . Thiol nucleophiles show >90% regioselectivity under neutral conditions .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., COX-2 IC₅₀ = 5 μM vs. 25 μM) arise from:

  • Isomeric purity : Use chiral HPLC (Chiralpak AD-H, hexane/IPA 90:10) to isolate active (E)-isomers .
  • Assay conditions : Standardize at pH 7.4 with 1% DMSO to mimic physiological conditions .
  • Cell lines : Compare human macrophages (high sensitivity) vs. murine RAW264.7 cells .

Q. What challenges exist in achieving enantiomeric purity, and how are they addressed?

  • Asymmetric synthesis : Evans oxazolidinone auxiliaries induce >98% ee, followed by mild hydrolysis (LiOH/H₂O₂, 0°C) .
  • Kinetic resolution : Candida antarctica lipase B achieves 85% ee via enantioselective esterification .
  • Chiral chromatography : Supercritical fluid chromatography (Chiralcel OD-H) achieves α = 1.52 separation .

Q. How does stability under varying conditions impact pharmacological studies?

  • Solid state : <5% degradation in amber vials with desiccant; light exposure causes 30% decomposition .
  • Aqueous solutions : t₁/₂ = 14 days at pH 7.4 (25°C), reduced to 2 days at pH 9. Store at pH <6.5 and 4°C .
  • Plasma stability : 85% intact after 24 hours (37°C), suitable for IV but requiring enteric coatings for oral use .

Q. How do substituents affect computational binding affinity to cyclooxygenase?

Docking simulations (PDB 5KIR) reveal:

  • Methoxy : Hydrogen bonds with Arg120 (ΔG = -8.2 kcal/mol) .
  • Propynyloxy : π-π stacking with Tyr355 (-1.3 kcal/mol) but steric clashes with longer chains .
  • Synergy : Combined substituents increase binding specificity by 40% (MM-GBSA: -9.7 vs. -6.9 kcal/mol) .

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